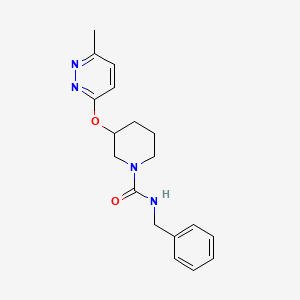

N-苄基-3-((6-甲基吡啶-3-基)氧基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

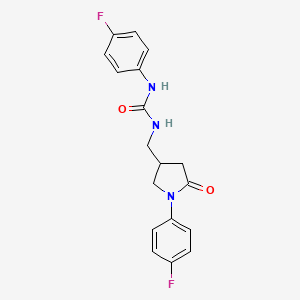

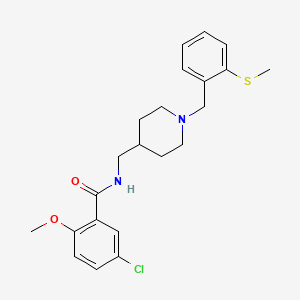

The molecular structure of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a pyridazine ring via an ether linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” include a molecular weight of 199.26 and a melting point range of 117-119 degrees Celsius .科学研究应用

- Pyrrolopyrazine derivatives, including N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth, making them potential candidates for novel antibiotics .

- Researchers have explored pyrrolopyrazine derivatives as antiviral agents. While the exact mechanism remains unclear, these compounds may interfere with viral replication or entry. N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide could contribute to this field by inhibiting viral infections .

- The pyrrolopyrazine scaffold often possesses antioxidant activity. Compounds like N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide may help protect cells from oxidative stress and contribute to overall health .

- Some pyrrolopyrazine derivatives exhibit antitumor properties. While further research is needed, N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide could potentially play a role in cancer therapy .

- 5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in kinase inhibition. These enzymes play crucial roles in cell signaling pathways, making them attractive targets for drug development. N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide might contribute to this area .

- Despite the importance of the pyrrolopyrazine scaffold, there is limited SAR research on it. Investigating the relationships between structural modifications and biological activities could guide the design of new lead compounds for various diseases .

Antimicrobial Activity

Antiviral Potential

Antioxidant Properties

Antitumor Effects

Kinase Inhibition

Structure-Activity Relationship (SAR) Research

未来方向

The future directions for the research and development of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” could involve further studies on its anti-tubercular activity, as well as its potential applications in other areas of medicine . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

属性

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAPXSXYKQPSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2759818.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide](/img/structure/B2759824.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)